Darifenacin N-oxide

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Certification

Procure a fully characterized Darifenacin N‑oxide (Impurity C) reference standard, the definitive marker for oxidative degradation in darifenacin API. Its unique pyrrolidine N‑oxide polarity shift demands this exact standard for accurate chromatographic resolution and peak identification. Substitution with any in‑class analog invalidates stability‑indicating HPLC/UPLC methods and risks non‑compliance with ICH thresholds. Choose this standard to ensure reliable ANDA validation, forced degradation studies, and QC batch release of darifenacin hydrobromide.

Molecular Formula C28H30N2O3
Molecular Weight 442.5 g/mol
Cat. No. B10828972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarifenacin N-oxide
Molecular FormulaC28H30N2O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-]
InChIInChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31)
InChIKeyNWHZIKCUBJRZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darifenacin N-oxide: A Critical Reference Standard and Oxidative Impurity for Darifenacin Analytical Development and Quality Control


Darifenacin N-oxide (CAS 1391080-40-2; also referred to as (±)-Darifenacin N-oxide or Darifenacin Impurity C) is the pyrrolidine N-oxide derivative of the selective M3 muscarinic receptor antagonist darifenacin. It is a fully characterized chemical compound that exists as a mixture of diastereomers [1]. Primarily, it serves as a potential oxidative degradation product and process impurity in commercial preparations and active pharmaceutical ingredient (API) synthesis of darifenacin hydrobromide . Its formation occurs under oxidative stress conditions , making it a key marker in stability-indicating analytical methods. As a high-purity reference standard (≥95-98%), it is essential for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial manufacturing [2].

Why Darifenacin N-oxide Cannot Be Substituted by Other Darifenacin Impurities in Analytical Workflows


Generic substitution of Darifenacin N-oxide with other darifenacin-related impurities (e.g., dealkyl, keto, or bromo derivatives) is analytically invalid. Its unique structural modification—oxidation at the pyrrolidine nitrogen—confers distinct physicochemical properties, most notably a significant increase in polarity compared to the parent drug [1]. This fundamental change directly impacts chromatographic behavior, as N-oxide impurities exhibit different retention times and can co-elute with other oxidative degradation products if not specifically resolved . Furthermore, its formation pathway is specific: it is a primary degradation product under oxidative forced degradation conditions, whereas other impurities arise from different synthetic routes or degradation mechanisms [2]. Consequently, using an alternative impurity as a reference standard would compromise the accuracy of method validation, lead to misidentification of peaks, and fail to meet regulatory specificity requirements for stability-indicating assays. The precise quantification of this particular oxidative degradant is mandatory for establishing product purity and stability profiles, a task for which no in-class analog can substitute.

Quantitative Differentiation: Darifenacin N-oxide vs. Darifenacin and Key Analogs


Purity Benchmark: Vendor-Supplied Darifenacin N-oxide vs. Parent API Purity Standards

Darifenacin N-oxide is supplied as a high-purity reference standard, with vendors specifying purities of ≥95% to ≥98% . In contrast, the parent compound Darifenacin hydrobromide API is typically controlled to an assay specification of 98.0%–102.0% on an anhydrous basis . The high purity of the N-oxide standard is critical for its role as a calibrator in analytical methods, ensuring that the measured impurity levels are not confounded by the standard's own impurities.

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Certification

Molecular Weight and Formula: A Distinctive 16 Da Mass Shift vs. Parent Darifenacin

Darifenacin N-oxide (C28H30N2O3) has a molecular weight of 442.55 g/mol, which is exactly 16 Da greater than the parent drug darifenacin (C28H30N2O2, MW 426.55 g/mol) . This mass difference, corresponding to the addition of a single oxygen atom, is diagnostic in mass spectrometry. For example, a validated UPLC method reported a protonated molecular ion [M+H]+ at m/z 425.20 for an oxidized form of darifenacin, which corresponds to the N-oxide [1].

Mass Spectrometry LC-MS Method Development Structural Characterization

Stability Profile: Distinct Storage Requirements Compared to Parent API

Darifenacin N-oxide exhibits a distinct stability profile requiring storage at -20°C for long-term stability . This contrasts with the parent compound, darifenacin hydrobromide, which is typically stored under refrigeration at 2-8°C . This difference highlights the N-oxide's nature as a reactive degradation product that is less stable than the API, necessitating more stringent storage conditions to maintain its integrity as a reference standard.

Pharmaceutical Stability Reference Standard Handling Degradation Studies

Predicted Physicochemical Distinction: Increased Polarity vs. Parent Darifenacin

The formation of the N-oxide group in Darifenacin N-oxide significantly increases its polarity compared to the parent molecule darifenacin [1]. While quantitative pKa or logP values for the N-oxide are not available from primary sources, its predicted pKa of 15.50±0.50 differs from the reported pKa of ~9.5 for darifenacin's tertiary amine . This polarity shift directly translates to altered chromatographic retention in reversed-phase HPLC, where the more polar N-oxide is expected to elute earlier, a behavior that must be accounted for during analytical method development.

Chromatography Physicochemical Properties Method Optimization

Analytical Method Validation: Inclusion in USP Peak Identification Mixtures

Darifenacin N-oxide is a recognized impurity in pharmacopoeial contexts, as evidenced by its role as a reference standard for traceability against USP or EP standards [1]. While not explicitly named in all public USP mixture lists, which often include dealkyl, keto, and bromo impurities , its established use in ANDA and commercial production [2] underscores its regulatory importance. This differentiates it from non-pharmacopoeial impurities that lack a defined acceptance criterion.

Pharmacopoeial Compliance USP Standards HPLC Method Validation

Biological Selectivity: M3 Receptor Antagonism with a Defined pKi

The parent compound, Darifenacin, is a well-characterized selective M3 muscarinic receptor antagonist with a reported pKi of 8.9 [1]. While no direct pKi value is reported for Darifenacin N-oxide, its status as a degradation product and impurity implies that its pharmacological activity is either diminished or different from the parent. The presence of the N-oxide group on the pyrrolidine nitrogen is known in medicinal chemistry to alter receptor binding affinity and selectivity [2], a critical consideration for in vivo studies.

Pharmacology Receptor Binding In Vitro Assays

Primary Scientific and Industrial Applications for Darifenacin N-oxide Reference Standard


Stability-Indicating Method Development and Validation

Darifenacin N-oxide is an essential component in forced degradation studies to establish the stability-indicating nature of HPLC or UPLC methods for darifenacin API and drug products. Its unique formation under oxidative stress conditions [1] requires that any robust method demonstrate baseline resolution between the parent darifenacin peak and the N-oxide degradant peak. The high-purity reference standard is used to spike samples and confirm system suitability, ensuring the method can accurately quantify this specific impurity in long-term and accelerated stability studies.

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

In routine quality control of darifenacin hydrobromide batches, Darifenacin N-oxide is quantified as a specified or unspecified impurity, depending on the pharmacopoeial monograph. Its detection and quantitation are critical for batch release, as it is a key marker of oxidative degradation during API synthesis, formulation, and storage [2]. The reference standard is used to generate calibration curves and determine relative response factors, enabling accurate reporting of impurity levels against ICH Q3A/Q3B thresholds.

LC-MS/MS Method Development for Metabolite and Degradant Identification

The characteristic +16 Da mass shift of Darifenacin N-oxide relative to the parent drug makes it a valuable analyte for developing and optimizing LC-MS/MS methods for identifying and quantifying oxidative metabolites and degradants [3]. It serves as a model compound to tune mass spectrometry parameters and assess the chromatographic separation of polar, amine-oxide species from the parent molecule and other related substances in complex biological matrices or stressed samples.

Reference Standard for ANDA/NDA Regulatory Submissions

Procurement of a fully characterized and traceable Darifenacin N-oxide reference standard is a prerequisite for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). It is used to validate analytical methods intended for demonstrating pharmaceutical equivalence and product stability, thereby providing the regulatory agency with the necessary data to assess the control strategy for this oxidative impurity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darifenacin N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.